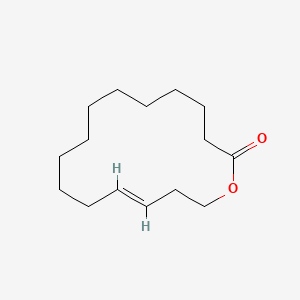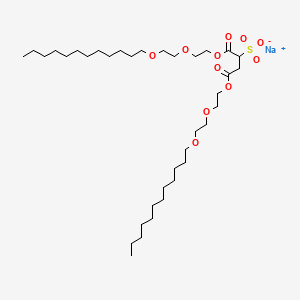
Sodium 1,4-bis(2-(2-(dodecyloxy)ethoxy)ethyl) sulphonatosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1,4-bis(2-(2-(dodecyloxy)ethoxy)ethyl) sulphonatosuccinate is a chemical compound with the molecular formula C36H69NaO11S and a molecular weight of 732.98 g/mol . This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1,4-bis(2-(2-(dodecyloxy)ethoxy)ethyl) sulphonatosuccinate typically involves the reaction of dodecyloxyethanol with ethylene oxide to form dodecyloxyethoxyethanol. This intermediate is then reacted with maleic anhydride to form the corresponding sulphonatosuccinate. The final step involves neutralization with sodium hydroxide to yield the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Sodium 1,4-bis(2-(2-(dodecyloxy)ethoxy)ethyl) sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and strong bases are often employed.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sodium 1,4-bis(2-(2-(dodecyloxy)ethoxy)ethyl) sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in various industrial processes
Mechanism of Action
The mechanism of action of Sodium 1,4-bis(2-(2-(dodecyloxy)ethoxy)ethyl) sulphonatosuccinate primarily involves its surfactant properties. It reduces surface tension, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, where it helps in stabilizing mixtures of oil and water .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with similar properties but different molecular structure.
Sodium lauryl ether sulfate: Similar in function but has a different ethoxylation pattern.
Sodium stearate: A surfactant with a different fatty acid chain length
Uniqueness
Sodium 1,4-bis(2-(2-(dodecyloxy)ethoxy)ethyl) sulphonatosuccinate is unique due to its specific ethoxylation pattern and sulphonatosuccinate group, which provide distinct surfactant properties and make it suitable for specialized applications in both research and industry .
Properties
CAS No. |
30817-14-2 |
|---|---|
Molecular Formula |
C36H69NaO11S |
Molecular Weight |
733.0 g/mol |
IUPAC Name |
sodium;1,4-bis[2-(2-dodecoxyethoxy)ethoxy]-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C36H70O11S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-42-25-27-44-29-31-46-35(37)33-34(48(39,40)41)36(38)47-32-30-45-28-26-43-24-22-20-18-16-14-12-10-8-6-4-2;/h34H,3-33H2,1-2H3,(H,39,40,41);/q;+1/p-1 |
InChI Key |
SXYBWIUHQUXVNA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOC(=O)CC(C(=O)OCCOCCOCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


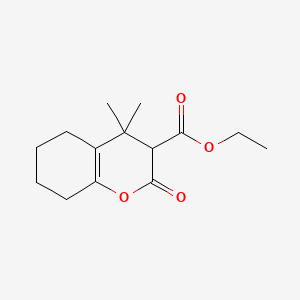
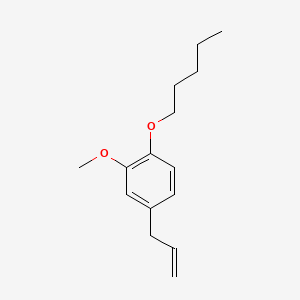
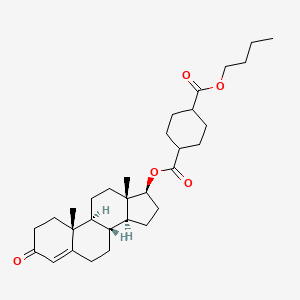
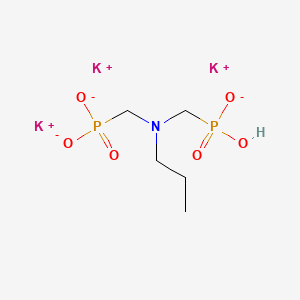


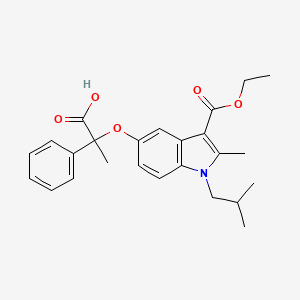
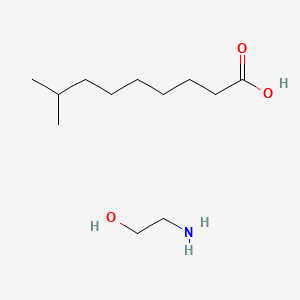
![6-Chloro-2-(3,4-dichlorophenyl)-2-methyl-3,4-dihydropyrano[2,3-b]pyridine](/img/structure/B12686171.png)

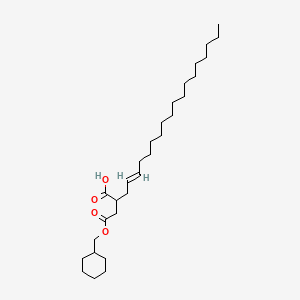
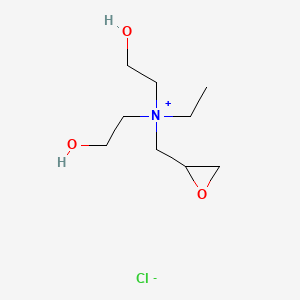
![2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide](/img/structure/B12686194.png)
